molecular formula C18H17F2NOS B1325602 3,4-Difluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-22-7

3,4-Difluoro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1325602
M. Wt: 333.4 g/mol
InChI Key: WCTGFWVXINCTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898783-22-7 . It has a molecular weight of 333.4 . The IUPAC name for this compound is (3,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” is 1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluoro-4’-thiomorpholinomethyl benzophenone” include a molecular weight of 333.4 . The compound’s IUPAC name is (3,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone .

Scientific Research Applications

Photochemistry in Biological and Material Sciences

Benzophenone derivatives, including 3,4-Difluoro-4'-thiomorpholinomethyl benzophenone, have seen extensive application in photochemistry, particularly within biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties, such as the formation of a biradicaloid triplet state upon excitation, enable a range of applications. These include binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These photochemical characteristics offer advantages like low reactivity towards water and stability in ambient light, making them valuable in various scientific applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Certain benzophenone derivatives, particularly those involving morpholino and thiomorpholino groups, have demonstrated potent cytotoxic and antitumor activities. These compounds were found effective against specific cancer cell lines in vitro, such as murine leukemia and human lung carcinoma cells. Some of these compounds also showed significant antitumor activity in vivo, highlighting their potential in developing new anticancer therapies (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Application in Polyimide Synthesis

Benzophenone derivatives have also been utilized in the synthesis of polyimides. These aromatic compounds, when combined with other chemical entities, can form polyimides with remarkable properties such as high thermal stability, excellent mechanical strength, and good solubility. This makes them suitable for advanced applications in various fields, including electronics and material science (Yang, Li, Ma, Bu, Zhang, 2010).

Water Treatment and Environmental Applications

In environmental science, benzophenone derivatives have been studied for their interaction with various water treatment processes. Research has focused on understanding how they degrade under different conditions, such as in the presence of potassium permanganate or ferrate(VI). This research is crucial for assessing the environmental impact of benzophenone derivatives and developing effective methods for their removal from water sources (Cao, Wu, Qu, Sun, Huo, Ajarem, Allam, Wang, & Zhu, 2021).

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTGFWVXINCTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642941
Record name (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-4'-thiomorpholinomethyl benzophenone

CAS RN

898783-22-7
Record name (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.